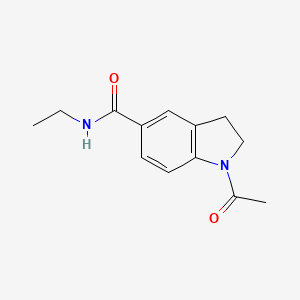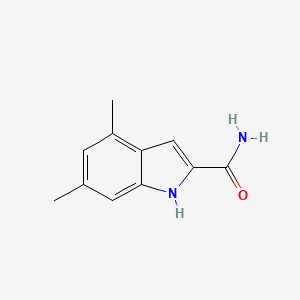
4,6-dimethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-1H-indole-2-carboxamide, also known as DMIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMIC is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-1H-indole-2-carboxamide is not fully understood. However, studies have shown that it can inhibit the production of inflammatory cytokines and promote apoptosis in cancer cells. It is believed that 4,6-dimethyl-1H-indole-2-carboxamide achieves this by interacting with specific receptors or enzymes in the body.
Biochemical and Physiological Effects:
4,6-dimethyl-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote apoptosis in cancer cells. It has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-dimethyl-1H-indole-2-carboxamide is its versatility. It can be used in a variety of experiments, including medicinal chemistry, organic synthesis, and material science. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of 4,6-dimethyl-1H-indole-2-carboxamide is its potential toxicity. It is important to handle 4,6-dimethyl-1H-indole-2-carboxamide with care and follow proper safety protocols when working with it.
Zukünftige Richtungen
There are several future directions for research on 4,6-dimethyl-1H-indole-2-carboxamide. One potential area of research is the development of new anti-inflammatory and anti-tumor drugs based on 4,6-dimethyl-1H-indole-2-carboxamide. Another area of research is the synthesis of new organic compounds using 4,6-dimethyl-1H-indole-2-carboxamide as a starting material. Additionally, 4,6-dimethyl-1H-indole-2-carboxamide could be further studied for its anti-microbial properties, with the goal of developing new antibiotics. Overall, the potential applications of 4,6-dimethyl-1H-indole-2-carboxamide in various fields make it a promising area of research for the future.
Conclusion:
In conclusion, 4,6-dimethyl-1H-indole-2-carboxamide is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4,6-dimethyl-1H-indole-2-carboxamide can be synthesized by several methods and has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of 4,6-dimethyl-1H-indole-2-carboxamide is not fully understood, but it has been shown to have several biochemical and physiological effects. While 4,6-dimethyl-1H-indole-2-carboxamide has several advantages for lab experiments, it is important to handle it with care due to its potential toxicity. Overall, the potential applications of 4,6-dimethyl-1H-indole-2-carboxamide in various fields make it a promising area of research for the future.
Synthesemethoden
4,6-dimethyl-1H-indole-2-carboxamide can be synthesized by several methods, including the reaction of 2,3-dimethylindole with ethyl oxalyl chloride, followed by the reaction of the resulting compound with ammonia. Another method involves the reaction of 2,3-dimethylindole with acetyl chloride, followed by the reaction of the resulting compound with ammonia. Both methods result in the formation of 4,6-dimethyl-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in several fields, including medicinal chemistry, organic synthesis, and material science. 4,6-dimethyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-3-7(2)8-5-10(11(12)14)13-9(8)4-6/h3-5,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFVGAJAFJKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

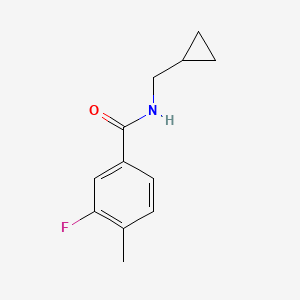
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

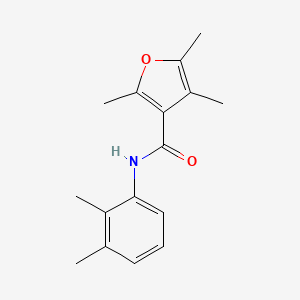






![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
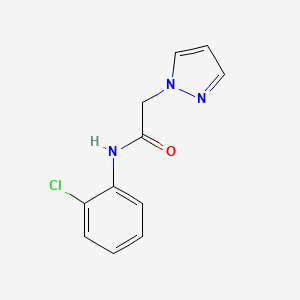
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
